Pentahydrogen bis(5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonato(4-))chromate(5-)

Description

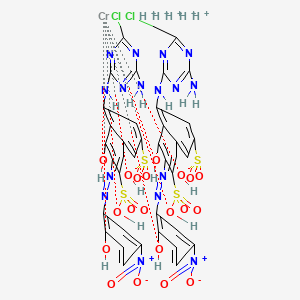

This chromium-based coordination complex (hereafter referred to as Compound A) features a central chromate(5−) ion coordinated to two identical naphthalene-derived ligands. Each ligand contains:

- A naphthalene core substituted with sulfonate groups (2,7-disulphonato) for enhanced water solubility.

- Azo (-N=N-) and hydroxy (-OH) groups contributing to chromophoric properties.

- A triazine ring (4-amino-6-chloro-1,3,5-triazin-2-yl) enabling covalent bonding in applications like textile dyes or functional materials .

- A nitro (-NO₂) group on the phenyl ring, which may enhance lightfastness and color intensity .

Applications: Likely used in industrial dyes or pigments due to its structural similarity to regulated azo-chromium complexes . However, its use is restricted in some jurisdictions due to chromium content (0.1% threshold) .

Properties

CAS No. |

88330-20-5 |

|---|---|

Molecular Formula |

C38H31Cl2CrN16O20S4+5 |

Molecular Weight |

1282.9 g/mol |

IUPAC Name |

5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid;chromium;hydron |

InChI |

InChI=1S/2C19H13ClN8O10S2.Cr/c2*20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29;/h2*1-6,29-30H,(H,33,34,35)(H,36,37,38)(H3,21,22,23,24,25);/p+5 |

InChI Key |

VUXOWKFCKZRDLL-UHFFFAOYSA-S |

Canonical SMILES |

[H+].[H+].[H+].[H+].[H+].C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)N)Cl)O)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] involves several steps, starting with the preparation of the key intermediates. One common approach is the selective substitution of chlorine atoms in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with hydroxide ions . This is followed by the coupling of these intermediates with appropriate azo compounds under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The azo groups can be reduced to amines.

Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield quinones, while reduction of the azo groups can produce corresponding amines.

Scientific Research Applications

Pentahydrogen bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]naphthalene-2] has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino and chloro groups can also participate in binding interactions with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and regulatory differences between Compound A and analogous coordination complexes:

Structural and Functional Insights:

- Metal Center Influence: Chromium and cobalt complexes exhibit superior colorfastness compared to purely organic dyes (e.g., Acid Red 33) but pose higher environmental and health risks. Cobalt analogues are more strictly regulated due to carcinogenicity .

- Substituent Effects :

- Chloro vs. Methoxy : Chloro groups (as in Compound A ) increase electrophilicity, enhancing binding to substrates like cellulose. Methoxy groups (CAS 91672-64-9) reduce toxicity but may compromise adhesion .

- Nitro Group : The 5-nitro substituent in Compound A improves UV stability, a feature absent in simpler azo dyes (e.g., Acid Red 35) .

Environmental and Regulatory Considerations:

- Wastewater Persistence : Chromium and cobalt complexes resist biodegradation, requiring advanced treatment (e.g., solid-phase extraction with HLB sorbents) for removal from effluents .

- Global Restrictions : The EU and Japan prohibit intentional use of cobalt analogues (CAS 79817-89-3), while chromium variants are restricted to ≤0.1% in consumer products .

Research Findings and Data

- Synthesis Challenges : Ligand synthesis involves multi-step reactions, including diazotization and triazine coupling, with yields ≥80% under optimized conditions .

- Analytical Detection : LC-MS/MS with isotopically labeled standards (e.g., triclosan-d₃) is effective for quantifying trace amounts in environmental samples .

- Toxicity Profile : Chromium(VI) derivatives are mutagenic, but Compound A ’s oxidation state (Cr³⁺/Cr⁵−) may mitigate this risk compared to hexavalent forms .

Biological Activity

Pentahydrogen bis(5-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonato(4-))chromate(5-) is a complex organic compound with significant biological implications. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.

Molecular Formula : C38H31Cl2CrN16O20S4+5

CAS Number : 88330-20-5

Molar Mass : 1282.91004 g/mol

Synonyms : Chromate(5-), bis[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy...

Antimicrobial Properties

Research indicates that compounds similar to Pentahydrogen bis(5... exhibit notable antimicrobial activity. For instance, studies on related chromate complexes have shown effectiveness against a variety of bacterial strains.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibited at low concentrations |

| Staphylococcus aureus | Moderate susceptibility |

| Pseudomonas aeruginosa | Resistant in some strains |

| Candida albicans | Effective inhibition observed |

The compound's structure suggests that the presence of the triazine and azo groups may enhance its antimicrobial properties through mechanisms that disrupt microbial cell walls or interfere with metabolic processes.

Case Studies

-

Antibacterial Activity Study :

A study conducted by Ahmad et al. (2011) evaluated the antibacterial properties of various chromate complexes. The results indicated that compounds with similar structural motifs to Pentahydrogen bis... showed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents in enhancing solubility and bioactivity. -

Antifungal Activity Assessment :

In another investigation focusing on antifungal efficacy, a related compound demonstrated potent activity against Candida species. The mode of action was attributed to the disruption of fungal cell membranes, leading to increased permeability and cell death. -

In Vivo Studies :

Animal model studies have also been performed to assess the safety and efficacy of chromate complexes in treating infections. These studies indicated that while effective, careful consideration must be given to dosage due to potential toxicity associated with chromium compounds.

The biological activity of Pentahydrogen bis... can be attributed to several mechanisms:

- Metal Ion Interaction : The chromium ion may interact with biological macromolecules such as proteins and nucleic acids, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.